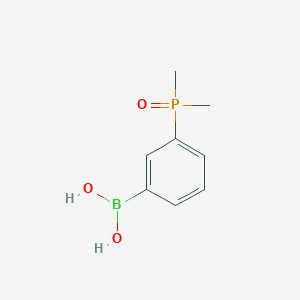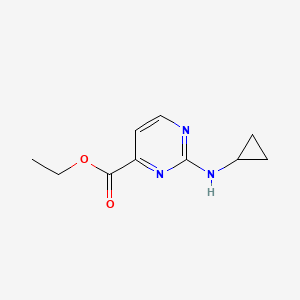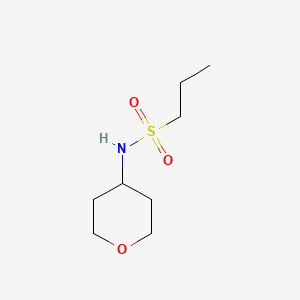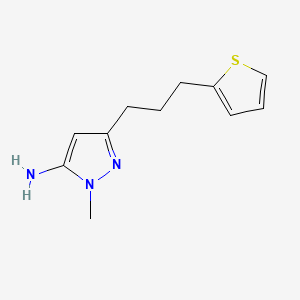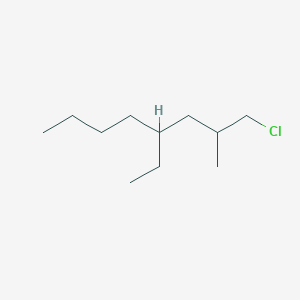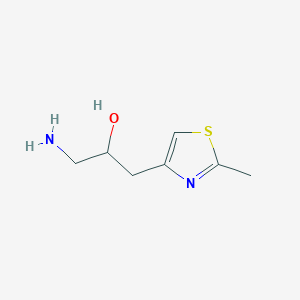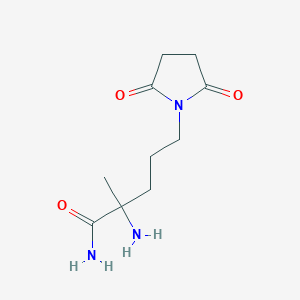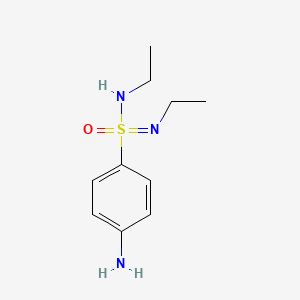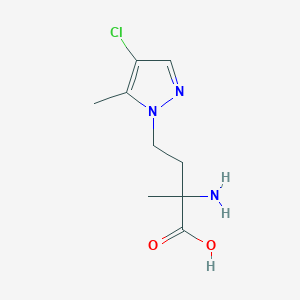
2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoic acid is a synthetic organic compound that features a pyrazole ring substituted with chlorine and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoic acid typically involves multi-step organic reactions. One possible route could be:
Formation of the pyrazole ring: Starting from a suitable precursor such as 4-chloro-3-methyl-1H-pyrazole, which can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones.
Substitution reactions: Introducing the amino and methyl groups through nucleophilic substitution or alkylation reactions.
Final assembly: Coupling the pyrazole derivative with a suitable butanoic acid precursor under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This could include:
Catalysis: Using catalysts to improve reaction efficiency and yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Amino or thiol-substituted pyrazole derivatives.
科学的研究の応用
Medicinal Chemistry: As a scaffold for designing new drugs targeting specific enzymes or receptors.
Agricultural Chemistry: As a potential herbicide or pesticide due to its bioactive pyrazole ring.
Material Science: As a building block for synthesizing novel materials with unique properties.
作用機序
The mechanism of action of 2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoic acid would depend on its specific application. For instance:
Medicinal Chemistry: It might interact with specific enzymes or receptors, inhibiting or activating their function.
Agricultural Chemistry: It could disrupt metabolic pathways in target organisms, leading to their death.
類似化合物との比較
Similar Compounds
2-Amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanoic acid: Lacks the methyl group on the pyrazole ring.
2-Amino-4-(4-methyl-1H-pyrazol-1-yl)-2-methylbutanoic acid: Lacks the chlorine atom on the pyrazole ring.
Uniqueness
2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoic acid is unique due to the specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C9H14ClN3O2 |
|---|---|
分子量 |
231.68 g/mol |
IUPAC名 |
2-amino-4-(4-chloro-5-methylpyrazol-1-yl)-2-methylbutanoic acid |
InChI |
InChI=1S/C9H14ClN3O2/c1-6-7(10)5-12-13(6)4-3-9(2,11)8(14)15/h5H,3-4,11H2,1-2H3,(H,14,15) |
InChIキー |
PCHVACZVJPLKSC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NN1CCC(C)(C(=O)O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



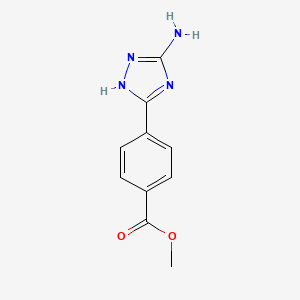
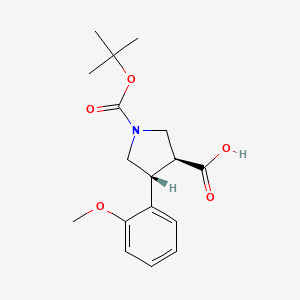
![5-({[2-(Benzyloxy)-5-bromophenyl]sulfanyl}methyl)-1,3-dioxane](/img/structure/B13634028.png)
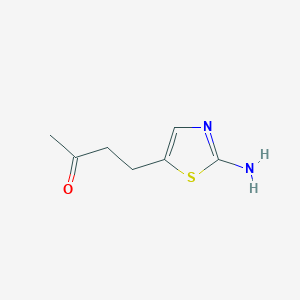
![(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1-thiol](/img/structure/B13634045.png)
